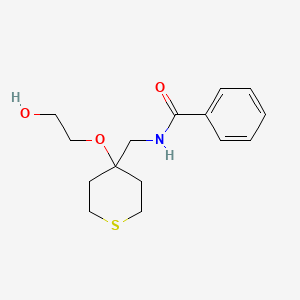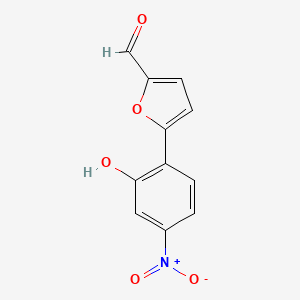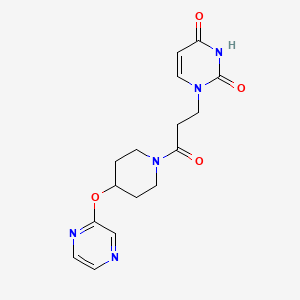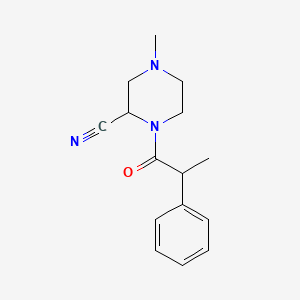
Cyclobutyl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a cyclobutyl group, a piperidine ring, and a 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Molecular Structure Analysis
The molecule is likely to have a complex 3D structure due to the presence of the cyclobutyl and piperidine rings. Cycloalkanes like cyclobutane are not flat molecules and exist as "puckered rings" .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the oxadiazole ring can participate in a variety of reactions due to its aromaticity and the presence of the weak O–N bond .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Cyclopropyl methanones, including Cyclobutyl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone, have been extensively studied for their synthesis and structural properties. A study by Stark (2000) detailed the synthesis of a histamine H3-receptor antagonist using a related cyclopropyl methanone, highlighting the importance of these compounds in medicinal chemistry (Stark, 2000).
- Another research by Butler et al. (2000) explored the ring-opening of fused bicyclo(2.1.0)pentan-5-one acetal, a structural analog, providing insights into the chemical behavior of cyclobutyl compounds (Butler, Halton, Warkentin, & Warrener, 2000).
Catalysis and Reaction Studies
- The enantioselective cyclopropanation of styrenes and diazoacetates, catalyzed by oxobutylideneaminatocobalt(II) complexes, was investigated by Ikeno et al. (2002), revealing potential applications in asymmetric synthesis involving cyclopropyl and cyclobutyl compounds (Ikeno, Sato, Sekino, Nishizuka, & Yamada, 2002).
- Tae et al. (1999) examined the photochemistry of related oxadiazolines, which is relevant to the understanding of the chemical kinetics of compounds like Cyclobutyl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone (Tae, Zhu, Platz, Pezacki, & Warkentin, 1999).
Biological Applications
- Research by Sañudo et al. (2006) on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, which are structurally similar to cyclobutyl compounds, expands our understanding of these compounds in the context of biological applications (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
- Bisht et al. (2010) synthesized [4-(aryloxy)phenyl]cyclopropyl methanones, closely related to the compound , to evaluate their antitubercular activity, demonstrating the pharmaceutical potential of these compounds (Bisht, Dwivedi, Chaturvedi, Anand, Misra, Sharma, Kumar, Dwivedi, Singh, Sinha, Gupta, Mishra, Dwivedi, & Tripathi, 2010).
Wirkmechanismus
Target of Action
The primary targets of Cyclobutyl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone are currently unknown. The compound contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . .
Mode of Action
Compounds with a 1,2,4-oxadiazol ring have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as agents for treatment of age-related diseases .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been associated with various biochemical pathways, including those related to cancer therapy and age-related diseases .
Result of Action
1,2,4-oxadiazole derivatives have been associated with various therapeutic effects, including cancer therapy and treatment of age-related diseases .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
cyclobutyl-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c20-16(13-4-1-5-13)19-8-2-3-11(10-19)9-14-17-15(18-21-14)12-6-7-12/h11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATCFJUHJYGRIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[3-cyano-4-[(4-methoxyphenyl)thio]phenyl]benzamide](/img/structure/B2846074.png)
![(E)-N-[1-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-oxopentan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2846076.png)





![1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![(E)-4-(Dimethylamino)-N-[[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]methyl]but-2-enamide](/img/structure/B2846089.png)

![2,5-Bis[4-(diphenylamino)phenyl]terephthalaldehyde](/img/structure/B2846092.png)

